molecular formula C12H15BrOZn B14872016 2-(5-Hexen-1-oxy)phenylZinc bromide

2-(5-Hexen-1-oxy)phenylZinc bromide

Cat. No.: B14872016
M. Wt: 320.5 g/mol
InChI Key: NJCPRWFPXMCXAP-UHFFFAOYSA-M
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Description

2-(5-Hexen-1-oxy)phenylzinc bromide is an organozinc reagent characterized by a phenyl ring substituted with a 5-hexen-1-oxy group (–O–C₆H₁₀–CH₂–CH₂–CH₂–CH₂–CH₂–) at the ortho position, bonded to a zinc bromide (ZnBr) moiety. Such organozinc compounds are pivotal in synthetic organic chemistry, particularly in cross-coupling reactions like the Negishi coupling, where they act as nucleophilic partners for carbon-carbon bond formation. The hexenyloxy substituent introduces both steric and electronic effects, influencing reactivity and solubility. Organozinc bromides are typically air- and moisture-sensitive, requiring handling under inert atmospheres (e.g., nitrogen or argon) and storage in anhydrous solvents like tetrahydrofuran (THF) .

Properties

Molecular Formula

C12H15BrOZn

Molecular Weight

320.5 g/mol

IUPAC Name

bromozinc(1+);hex-5-enoxybenzene

InChI

InChI=1S/C12H15O.BrH.Zn/c1-2-3-4-8-11-13-12-9-6-5-7-10-12;;/h2,5-7,9H,1,3-4,8,11H2;1H;/q-1;;+2/p-1

InChI Key

NJCPRWFPXMCXAP-UHFFFAOYSA-M

Canonical SMILES

C=CCCCCOC1=CC=CC=[C-]1.[Zn+]Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-hexen-1-oxy)phenylzinc bromide typically involves the reaction of 2-(5-hexen-1-oxy)bromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2-(5-Hexen-1-oxy)bromobenzene+Zn2-(5-Hexen-1-oxy)phenylzinc bromide\text{2-(5-Hexen-1-oxy)bromobenzene} + \text{Zn} \rightarrow \text{this compound} 2-(5-Hexen-1-oxy)bromobenzene+Zn→2-(5-Hexen-1-oxy)phenylzinc bromide

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques to ensure the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Hexen-1-oxy)phenylzinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: It can participate in nucleophilic addition reactions with electrophiles, forming new carbon-carbon bonds.

    Transmetalation: It can undergo transmetalation reactions with other metal halides, leading to the formation of new organometallic compounds.

    Coupling Reactions: It is commonly used in coupling reactions, such as the Negishi coupling, to form biaryl compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Electrophiles: Such as aldehydes, ketones, and alkyl halides.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

    Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc compound.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include substituted aromatic compounds, biaryl compounds, and various organometallic intermediates.

Scientific Research Applications

2-(5-Hexen-1-oxy)phenylzinc bromide has a wide range of applications in scientific research, including:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: It is used in the preparation of functional materials, such as polymers and nanomaterials.

    Catalysis: It serves as a precursor for the preparation of catalysts used in various chemical transformations.

Mechanism of Action

The mechanism of action of 2-(5-hexen-1-oxy)phenylzinc bromide involves its ability to act as a nucleophile in chemical reactions. The organozinc compound can donate its electron-rich phenyl group to electrophilic centers, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. 5-(1,3-Dioxolan-2-yl)-2-thienylzinc Bromide
This compound features a thienyl (aromatic sulfur-containing ring) substituted with a 1,3-dioxolane group, bonded to ZnBr. Key comparisons include:

  • Reactivity: The thienyl-zinc bromide exhibits moderate reactivity in cross-coupling reactions due to the electron-donating dioxolane group, which stabilizes the zinc center. In contrast, the hexenyloxy group in 2-(5-hexen-1-oxy)phenylzinc bromide may enhance solubility in non-polar solvents while offering a flexible alkenyl chain for further functionalization .
  • Stability : Both compounds are moisture-sensitive and typically stored in THF. However, the thienyl derivative’s dioxolane ring may confer slight stability against hydrolysis compared to the hexenyloxy chain .

2.1.2. Fluorinated Zinc(II) Complexes (e.g., Fluorosubstituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfonamide Zinc Complexes) These coordination complexes, unlike organozinc bromides, involve Zn²⁺ ions bound to fluorinated Schiff base ligands. Key differences include:

  • The hexenyloxy substituent in this compound lacks such luminescent effects but may improve solubility for solution-processed device fabrication .
  • Biological Activity: Fluorinated zinc complexes exhibit antifungal and antiprotozoal activities, whereas organozinc bromides like this compound are primarily used in synthetic chemistry .

Bromide Counterion Role in Crystal Packing

In ionic compounds like 2-[(naphthalen-2-yl)methyl]isothiouronium bromide, bromide ions stabilize crystal structures via charge-assisted N–H⋯Br hydrogen bonds. In contrast, in this compound, the bromide is covalently bound to zinc, participating in polarizable Zn–Br interactions that influence reactivity rather than crystallinity .

Zinc Bromide (ZnBr₂) as a Precursor

Zinc bromide (ZnBr₂, molecular weight 225.19 g/mol) is a hygroscopic Lewis acid used in catalysis and electrolyte formulations. Unlike organozinc bromides, ZnBr₂ lacks direct carbon-zinc bonds and is more stable in aqueous environments. Its ionic nature contrasts with the covalent Zn–C bonding in this compound, which enables transmetallation in cross-coupling reactions .

Data Tables

Table 1. Comparative Properties of Zinc-Containing Compounds

Compound Structure Type Key Properties Applications Reference
This compound Organozinc bromide Air-sensitive, THF-soluble, reactive in cross-coupling Organic synthesis
5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide Organozinc bromide Moisture-sensitive, moderate reactivity, stabilized by dioxolane Coupling reactions, materials
Fluorinated Zn(II) complexes Coordination complexes High luminescence (quantum yield ~60%), bioactive OLEDs, pharmaceuticals
Zinc bromide (ZnBr₂) Ionic salt Hygroscopic, Lewis acidic, stable in aqueous media Catalysis, electrolytes

Table 2. Substituent Effects on Reactivity

Substituent Electronic Effect Impact on Reactivity/Solubility Example Compound
Hexenyloxy (–O–C₆H₁₀–) Electron-donating Enhances solubility in non-polar solvents; flexible chain for derivatization This compound
Dioxolane Electron-donating Stabilizes zinc center; reduces hydrolysis sensitivity 5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide
Fluorine (–F) Electron-withdrawing Increases luminescence and thermal stability Fluorinated Zn(II) complexes

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